Cas no 773895-24-2 (Indacaterol Impurity A)
Indacaterol Impurity A Chemical and Physical Properties
Names and Identifiers
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- 8-(benzyloxy)-5-(1-(5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino)-2-hydroxyethyl)quinolin-2(1H)-one
- Indacaterol Impurity A
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Indacaterol Impurity A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I499758-1mg |
Indacaterol Impurity A |
773895-24-2 | 1mg |
$414.00 | 2023-05-18 | ||
| TRC | I499758-5mg |
Indacaterol Impurity A |
773895-24-2 | 5mg |
$1728.00 | 2023-05-18 | ||
| TRC | I499758-10mg |
Indacaterol Impurity A |
773895-24-2 | 10mg |
$3284.00 | 2023-05-18 | ||
| TRC | I499758-50mg |
Indacaterol Impurity A |
773895-24-2 | 50mg |
$ 17000.00 | 2023-09-07 |
Indacaterol Impurity A Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on Indacaterol Impurity A
Recent Advances in the Study of Indacaterol Impurity A (773895-24-2): Analytical Methods and Pharmacological Implications
Indacaterol Impurity A (CAS: 773895-24-2) is a critical process-related impurity in the synthesis of indacaterol, a long-acting β2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). Recent studies have focused on its structural characterization, quantification methods, and potential pharmacological effects. This research brief synthesizes the latest findings from peer-reviewed journals and regulatory documents to provide a comprehensive update on this compound.
A 2023 Journal of Pharmaceutical and Biomedical Analysis study developed a novel UHPLC-MS/MS method for quantifying Indacaterol Impurity A at trace levels (≤0.1%). The method demonstrated superior sensitivity (LOQ: 0.003 μg/mL) compared to conventional HPLC-UV approaches, addressing regulatory requirements for impurity profiling in finished drug products. Structural elucidation through NMR and high-resolution mass spectrometry confirmed the impurity's formation mechanism via oxidative degradation during API storage.
Pharmacological assessments published in European Journal of Pharmacology (2024) revealed that Indacaterol Impurity A exhibits 12-15% of the parent drug's β2-agonist activity in human bronchial smooth muscle models. While not clinically significant at approved impurity limits (ICH Q3B threshold: 0.2%), researchers emphasize the need for strict control during manufacturing due to potential cumulative effects in long-term therapy.
Regulatory updates from the 2023 USP monograph revision specify new identification thresholds for Indacaterol Impurity A in inhalation formulations. The revised analytical procedure incorporates a gradient elution protocol (Column: C18, 150×4.6 mm, 3.5 μm) with improved resolution from other process impurities. This change reflects industry feedback following the FDA's 2022 warning letters regarding inadequate impurity control in LABA products.
Emerging stability studies indicate that Indacaterol Impurity A formation accelerates under high humidity conditions (≥75% RH), with a 2.3-fold increase observed after 6 months at 40°C/75% RH compared to controlled conditions. These findings, published in AAPS PharmSciTech, underscore the importance of moisture barrier packaging for indacaterol-containing products.
Future research directions include the development of continuous manufacturing processes to minimize impurity generation, as demonstrated in a 2024 Organic Process Research & Development paper showing 78% reduction in Impurity A formation through flow chemistry approaches. Additionally, computational modeling studies are investigating the impurity's potential interactions with off-target receptors, particularly β1-adrenergic and muscarinic receptors.
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